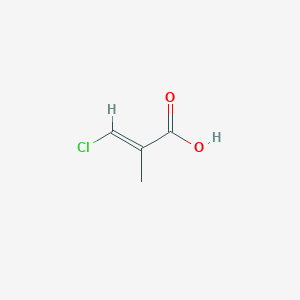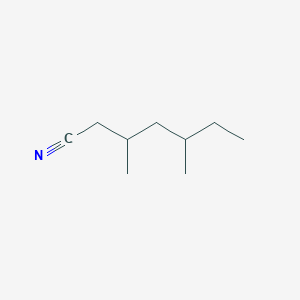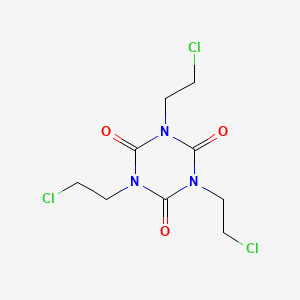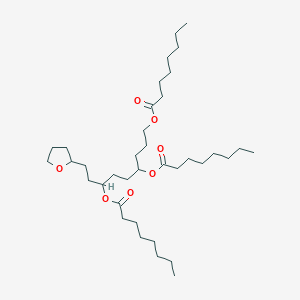
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C33H60O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone, with three octanoate ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate typically involves the esterification of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or ethers, depending on the substituent used.
Aplicaciones Científicas De Investigación
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tributanoate
Uniqueness
Compared to similar compounds, 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has longer ester chains, which can influence its physical properties, such as solubility and melting point. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.
Propiedades
Número CAS |
5453-34-9 |
|---|---|
Fórmula molecular |
C37H68O7 |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
[4,7-di(octanoyloxy)-9-(oxolan-2-yl)nonyl] octanoate |
InChI |
InChI=1S/C37H68O7/c1-4-7-10-13-16-23-35(38)42-31-20-22-33(43-36(39)24-17-14-11-8-5-2)28-29-34(27-26-32-21-19-30-41-32)44-37(40)25-18-15-12-9-6-3/h32-34H,4-31H2,1-3H3 |
Clave InChI |
HVHIBEABFIOHNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


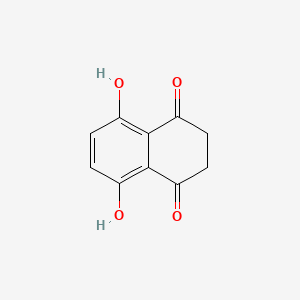
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

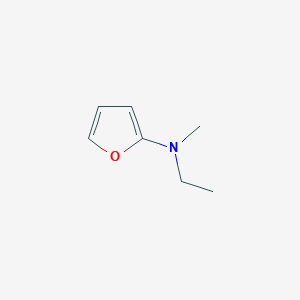

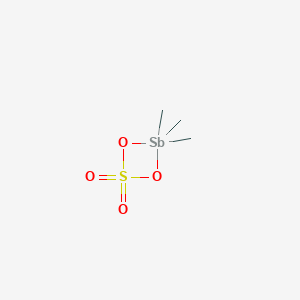
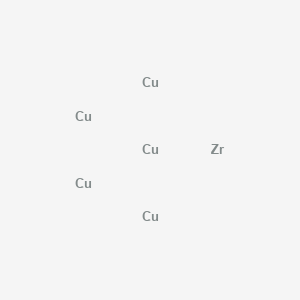
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
